3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride
Overview
Description
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety
Mechanism of Action
Target of Action
Compounds with similar trifluoromethylpyridine (tfmp) structures have been used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group , suggesting that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of fluorine in organic compounds has been known to significantly affect their pharmacokinetic properties .
Result of Action
Compounds with similar tfmp structures have shown significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may suggest that these compounds could be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. . The resulting trifluoromethylpyridine is then reacted with 3-methyl-4-hydroxybenzenesulfonyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the trifluoromethyl group and the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
Trifluoromethylpyridine derivatives: Widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
3-Methyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is unique due to the combination of its trifluoromethyl group, pyridine ring, and sulfonyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S/c1-8-6-10(22(14,19)20)3-4-11(8)21-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRMJWERSFTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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